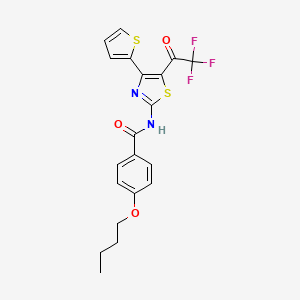

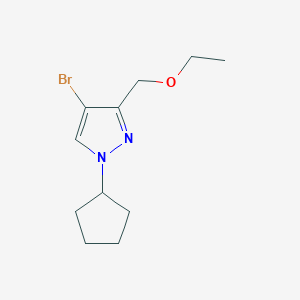

![molecular formula C12H13ClF3NO2S B2993887 1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine CAS No. 911643-37-3](/img/structure/B2993887.png)

1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine” is a chemical compound with the molecular formula C12H13ClF3NO2S. It has an average mass of 327.750 Da and a monoisotopic mass of 327.030762 Da .

Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . This could potentially be relevant to the structure of “this compound” given its trifluoromethyl group .Applications De Recherche Scientifique

Synthesis and Crystal Structure

The synthesis and crystallographic analysis of compounds structurally related to 1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine have been extensively studied. For example, the synthesis and crystal structure of derivatives such as [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol have been reported, showcasing the methods for synthesizing sulfonyl-piperidine compounds and examining their crystal structures (H. R. Girish et al., 2008). These studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various fields of chemistry and materials science.

Antimicrobial Activity

The antimicrobial properties of sulfonyl-piperidine derivatives have been explored, with research indicating that these compounds can exhibit significant antimicrobial activity against various pathogens. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives have shown efficacy against pathogens affecting Lycopersicon esculentum (tomato plants), highlighting their potential as antimicrobial agents in agricultural applications (K. Vinaya et al., 2009).

Chemical Reactions and Molecular Interactions

Research into the chemical reactivity and molecular interactions of sulfonamide derivatives, including those related to this compound, has provided insights into their potential applications in synthetic chemistry. Studies have demonstrated the use of sulfonamides as terminators in cationic cyclizations, offering a method for the efficient formation of polycyclic systems (Charlotte M. Haskins et al., 2002). This research contributes to the development of novel synthetic pathways that could be beneficial in the synthesis of complex organic molecules.

Glycosidic Linkage Formation

The role of certain sulfonamide derivatives in facilitating the formation of glycosidic linkages has been examined, revealing their utility in synthetic organic chemistry, particularly in the synthesis of glycosides. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride, for example, has been shown to activate thioglycosides for conversion to glycosyl triflates, which are intermediates in the synthesis of diverse glycosidic linkages (David Crich and Mark E. Smith, 2001).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO2S/c13-10-3-1-2-4-11(10)20(18,19)17-7-5-9(6-8-17)12(14,15)16/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWYDDDBUYRRDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2993804.png)

![2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2993805.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2993808.png)

![2-(Diethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2993809.png)

![5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2993812.png)

![1-(5-Ethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2993814.png)

![1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2993822.png)